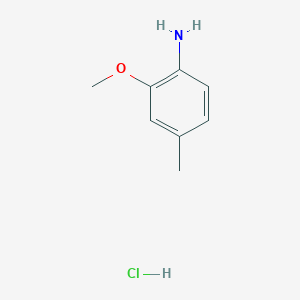

2-Methoxy-4-methylaniline hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Methoxy-4-methylaniline hydrochloride is an organic compound with the molecular formula C8H12ClNO. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a methoxy group (-OCH3) and a methyl group (-CH3). This compound is commonly used in various chemical reactions and has applications in scientific research and industry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-methylaniline hydrochloride typically involves the nitration of 2-methoxytoluene followed by reduction and subsequent conversion to the hydrochloride salt. The nitration step introduces a nitro group (-NO2) to the aromatic ring, which is then reduced to an amine group (-NH2) using reducing agents such as iron and hydrochloric acid. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration and reduction processes, followed by purification steps to obtain the desired product with high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

2-Methoxy-4-methylaniline hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents to the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as iron (Fe) and hydrochloric acid (HCl) are commonly used.

Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for bromination reactions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: 2-Methoxy-4-methylaniline.

Substitution: Brominated or nitrated derivatives of 2-Methoxy-4-methylaniline.

Applications De Recherche Scientifique

2-Methoxy-4-methylaniline hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.

Industry: Utilized in the production of dyes, pigments, and other chemical products

Mécanisme D'action

The mechanism of action of 2-Methoxy-4-methylaniline hydrochloride involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes, leading to the formation of various metabolites. The compound’s effects are mediated through its ability to undergo oxidation, reduction, and substitution reactions, which can alter its chemical structure and reactivity .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Methoxy-4-methylaniline: The base compound without the hydrochloride salt.

4-Methoxy-2-methylaniline: An isomer with different positions of the methoxy and methyl groups.

2-Methoxy-5-methylaniline: Another isomer with the methoxy and methyl groups in different positions.

Uniqueness

2-Methoxy-4-methylaniline hydrochloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various chemical reactions and applications, distinguishing it from other similar compounds .

Activité Biologique

2-Methoxy-4-methylaniline hydrochloride, a derivative of aniline, has garnered attention for its diverse biological activities and applications in various fields, including pharmaceuticals and chemical synthesis. This article will explore its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- Molecular Formula : C8H11ClN2O

- Molecular Weight : 172.64 g/mol

- CAS Number : 71288-98-7

This compound functions primarily as a nucleophilic reagent in chemical reactions. Its biological activity is influenced by the presence of the methoxy and methyl groups on the aromatic ring, which can interact with various molecular targets such as enzymes and receptors. This interaction can lead to inhibition or activation of specific biochemical pathways, making it valuable in both research and industrial applications .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing antimicrobial agents. The compound's mechanism involves disrupting bacterial cell wall synthesis, although further studies are necessary to elucidate the precise pathways involved .

Cytotoxicity and Genotoxicity

Cytotoxic effects have been observed in several studies involving mammalian cell lines. For instance, exposure to varying concentrations of this compound resulted in dose-dependent reductions in cell viability. Genotoxicity assays indicated that the compound could induce DNA damage in cultured cells, raising concerns about its safety profile for human exposure .

Reproductive Toxicity

In reproductive toxicity studies conducted on rodents, this compound exhibited adverse effects on fertility and developmental outcomes. Significant decreases in litter weight and increased incidences of malformations were noted at higher exposure levels during critical periods of gestation. These findings underscore the need for caution when handling this compound in occupational settings .

Case Studies

-

Study on Cytotoxic Effects :

- Objective : To evaluate the cytotoxic effects of this compound on human cell lines.

- Method : Cells were treated with varying concentrations (0, 25, 50, 100 µM) for 24 hours.

- Results : A significant decrease in cell viability was observed at concentrations above 50 µM (p < 0.05) compared to control groups.

-

Genotoxicity Assessment :

- Objective : To assess the genotoxic potential using the comet assay.

- Method : Cells were exposed to concentrations ranging from 10 to 100 µM.

- Results : Increased tail moment indicative of DNA strand breaks was observed at concentrations above 50 µM (p < 0.01).

Data Tables

| Study Type | Concentration (µM) | Observed Effect | Statistical Significance |

|---|---|---|---|

| Cytotoxicity | 0 | Control (100% viability) | - |

| 25 | 90% viability | ns | |

| 50 | 70% viability | p < 0.05 | |

| 100 | 30% viability | p < 0.01 | |

| Genotoxicity | 10 | Minor DNA damage | ns |

| 50 | Moderate DNA damage | p < 0.05 | |

| 100 | Significant DNA damage | p < 0.01 |

Propriétés

IUPAC Name |

2-methoxy-4-methylaniline;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO.ClH/c1-6-3-4-7(9)8(5-6)10-2;/h3-5H,9H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMXZGEQAGKDYLW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71288-98-7 |

Source

|

| Record name | Benzenamine, 2-methoxy-4-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71288-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.